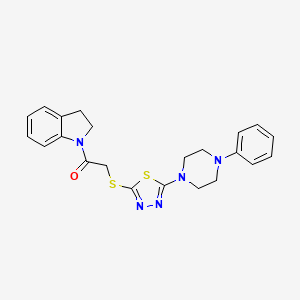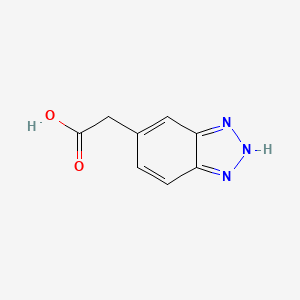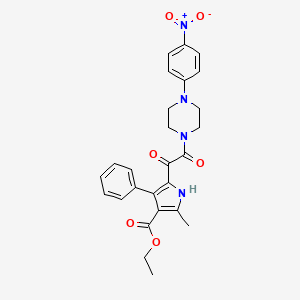
ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C26H26N4O6 and its molecular weight is 490.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Complexes
Research involving similar compounds, such as ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, highlights the synthesis and characterization of metal complexes. These complexes, formed with Ni(II), Zn(II), and Cd(II), have been studied using various spectroscopic and density functional theory (DFT) techniques to understand their structural properties and potential applications in materials science and catalysis (Prakash et al., 2014).
Biological Activities of Piperazine Derivatives
Compounds with piperazine components, such as those related to the chemical , have been synthesized and evaluated for their biological activities. For instance, synthesis and characterization of novel carbazole derivatives with piperazine units have shown significant antibacterial, antifungal, and anticancer activities, demonstrating the potential of such compounds in developing new therapeutic agents (Sharma et al., 2014).
Herbicidal Applications
Studies on novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates reveal their herbicidal activities, indicating the utility of such compounds in agricultural sciences. These compounds, including analogs with nitrophenyl piperazine structures, have been synthesized and evaluated for their effectiveness against specific weeds, showing potential as new herbicide leads (Xu et al., 2017).
Antimicrobial and Antitumor Activities
The synthesis of polyamides containing uracil and adenine showcases the integration of nucleobase components with piperazine derivatives, offering insights into novel drug design strategies with potential antitumor and antimicrobial applications. Such innovative approaches underscore the versatility of piperazine-containing compounds in medicinal chemistry (Hattori & Kinoshita, 1979).
Inhibition of Mycobacterium Tuberculosis
Research on benzofuran and benzo[d]isothiazole derivatives, incorporating piperazine units, has identified new inhibitors of the Mycobacterium tuberculosis GyrB enzyme. These findings are crucial for the development of new antitubercular drugs, highlighting the role of ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate analogs in combating infectious diseases (Reddy et al., 2014).
properties
IUPAC Name |
ethyl 2-methyl-5-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-3-36-26(33)21-17(2)27-23(22(21)18-7-5-4-6-8-18)24(31)25(32)29-15-13-28(14-16-29)19-9-11-20(12-10-19)30(34)35/h4-12,27H,3,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRUKBSPVHZSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

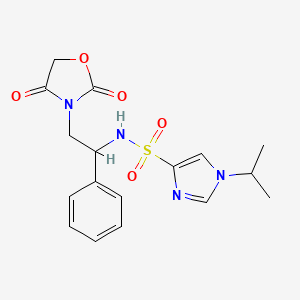


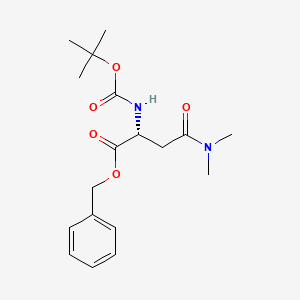


![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)
